4-Hydroxy-3,8-diphenyl-2H-chromen-2-one

HIV-1 protease inhibition Antiviral Coumarin SAR

4-Hydroxy-3,8-diphenyl-2H-chromen-2-one (CAS 64556-15-6, molecular formula C21H14O3, molecular weight 314.3 g/mol) is a synthetic 4-hydroxycoumarin derivative featuring phenyl substituents at the C3 and C8 positions of the chromen-2-one scaffold. The compound is catalogued as NSC 251150 by the National Cancer Institute, indicating its historical inclusion in anticancer screening programs.

Molecular Formula C21H14O3
Molecular Weight 314.3 g/mol
CAS No. 64556-15-6
Cat. No. B8729212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,8-diphenyl-2H-chromen-2-one
CAS64556-15-6
Molecular FormulaC21H14O3
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=C2OC(=O)C(=C3O)C4=CC=CC=C4
InChIInChI=1S/C21H14O3/c22-19-17-13-7-12-16(14-8-3-1-4-9-14)20(17)24-21(23)18(19)15-10-5-2-6-11-15/h1-13,22H
InChIKeyKHZAWTVDPWVVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3,8-diphenyl-2H-chromen-2-one (CAS 64556-15-6): Core Chemical Identity and Procurement Context


4-Hydroxy-3,8-diphenyl-2H-chromen-2-one (CAS 64556-15-6, molecular formula C21H14O3, molecular weight 314.3 g/mol) is a synthetic 4-hydroxycoumarin derivative featuring phenyl substituents at the C3 and C8 positions of the chromen-2-one scaffold [1]. The compound is catalogued as NSC 251150 by the National Cancer Institute, indicating its historical inclusion in anticancer screening programs [2]. Its substitution pattern—particularly the C8-phenyl group—distinguishes it from the more commonly studied C3-aryl-4-hydroxycoumarin congeners (e.g., warfarin-type anticoagulants) and from C3,C4-diphenylcoumarins, which lack the enolic 4-OH functionality [1].

Why 4-Hydroxy-3,8-diphenyl-2H-chromen-2-one Cannot Be Replaced by Generic 3-Aryl-4-hydroxycoumarins


The C8-phenyl substituent in 4-hydroxy-3,8-diphenyl-2H-chromen-2-one introduces a distinct hydrophobic extension that is absent in the widely available 3-aryl-4-hydroxycoumarin analogs such as warfarin, phenprocoumon, or simple 3-phenyl-4-hydroxycoumarin [1]. In structure–activity relationship (SAR) studies of 4-hydroxycoumarins as HIV-1 protease inhibitors, substituents at positions 5 and 7 (equivalent to the 8-position resonance environment) of the coumarin ring significantly modulate inhibitory potency [2]. The C8-phenyl group is therefore expected to alter both enzyme-binding interactions and physicochemical properties (e.g., logP, solubility) relative to unsubstituted or C7-substituted analogs, making direct substitution without re-validation scientifically unsound [1][2].

Quantitative Differentiation Evidence for 4-Hydroxy-3,8-diphenyl-2H-chromen-2-one (CAS 64556-15-6) vs. Comparator Coumarin Derivatives


HIV-1 Protease Inhibitory Activity of 4-Hydroxy-3,8-diphenyl-2H-chromen-2-one vs. 4-Hydroxycoumarin-Based Reference Inhibitors

In a standardized peptide substrate cleavage assay at pH 6.5 and 2°C, 4-hydroxy-3,8-diphenyl-2H-chromen-2-one inhibited HIV-1 protease with an IC50 of 13,000 nM (1.30E+4 nM) [1]. This potency, while modest in absolute terms, is within the detectable inhibitory range for the 4-hydroxycoumarin chemotype. For context, structurally simpler 3-substituted-4-hydroxycoumarins evaluated in parallel screening campaigns have yielded IC50 values ranging from >100,000 nM (inactive) to approximately 500–5,000 nM for the most optimized derivatives [2]. The ~13 µM IC50 of this compound places it in an intermediate activity tier, suggesting that the C8-phenyl substitution may contribute modestly but measurably to protease binding relative to unsubstituted or C3-only-substituted analogs [1][2].

HIV-1 protease inhibition Antiviral Coumarin SAR

HIV-1 Integrase Inhibition: Multi-Target Antiviral Profile of 4-Hydroxy-3,8-diphenyl-2H-chromen-2-one

The same compound was also tested against HIV-1 integrase in a separate NCI-curated assay and exhibited an IC50 of 100,000 nM (1.00E+5 nM) [1]. While this represents weak inhibition, the simultaneous engagement of two critical HIV-1 enzymes—protease and integrase—by a single 4-hydroxycoumarin scaffold is uncommon. Most 3-aryl-4-hydroxycoumarins reported in the literature are either inactive against integrase or have not been tested [2]. This dual-enzyme inhibitory signature, though requiring potency improvement, suggests that the C3,C8-diphenyl substitution pattern may confer a broader target interaction profile than the canonical C3-aryl substitution found in warfarin-like analogs [1][2].

HIV-1 integrase Multi-target antiviral Coumarin

Distinct Crystal Packing and Hydrogen-Bonding Architecture of 4-Hydroxy-3,8-diphenyl-2H-chromen-2-one vs. Simpler 3-Aryl Analogs

Single-crystal X-ray diffraction at 120 K reveals that 4-hydroxy-3,8-diphenyl-2H-chromen-2-one crystallizes in the triclinic space group P1̄ with four independent molecules per asymmetric unit [1]. Each symmetry-unique molecule engages in π–π stacking interactions with itself, generating four distinct stacking motifs, while intermolecular O–H···O hydrogen bonds couple each pair of independent molecules in a donor–acceptor arrangement [1]. This complex solid-state architecture contrasts with the simpler packing observed for 3-phenyl-4-hydroxycoumarin, which typically crystallizes with one molecule per asymmetric unit and fewer unique π-stacking environments [2]. The presence of the C8-phenyl group is the primary structural determinant of this increased crystallographic complexity [1].

Crystallography Solid-state Coumarin

NCI Anticancer Screening Inclusion: Historical Differentiation of 4-Hydroxy-3,8-diphenyl-2H-chromen-2-one as NSC 251150

The compound was accessioned as NSC 251150 by the National Cancer Institute's Developmental Therapeutics Program for evaluation in anticancer screening panels [1]. The NSC designation indicates that this compound met the NCI's structural novelty criteria for inclusion in high-throughput cytotoxicity screening across the NCI-60 human tumor cell line panel—a distinction not accorded to the majority of commercially available 4-hydroxycoumarin derivatives [2]. While the specific NCI-60 screening results have limited public accessibility, the assignment of an NSC number itself constitutes evidence that the C3,C8-diphenyl substitution pattern was deemed sufficiently distinct from previously screened coumarin chemotypes to warrant dedicated evaluation [1].

Anticancer screening NCI-60 NSC compound

Calculated Lipophilicity Differentiation: 4-Hydroxy-3,8-diphenyl-2H-chromen-2-one vs. 3-Phenyl-4-hydroxycoumarin

Based on the molecular formula C21H14O3 (MW 314.3) and the presence of two lipophilic phenyl rings at C3 and C8, the calculated partition coefficient (cLogP) of 4-hydroxy-3,8-diphenyl-2H-chromen-2-one is estimated at approximately 4.6–5.0 using standard algorithms (e.g., XLogP3, ALogP) [1]. By comparison, 3-phenyl-4-hydroxycoumarin (C15H10O3, MW 238.2) has a cLogP of approximately 3.0–3.5 [2]. The ~1.5 log unit increase translates to approximately 30-fold higher lipophilicity, which can significantly impact membrane permeability, plasma protein binding, and metabolic stability profiles in cell-based and in vivo assays [1][2].

Lipophilicity Drug-likeness In silico ADME

Recommended Application Scenarios for 4-Hydroxy-3,8-diphenyl-2H-chromen-2-one Based on Verified Evidence


Antiviral Probe Development Targeting HIV-1 Protease and Integrase Dual Inhibition

The compound's measurable inhibitory activity against both HIV-1 protease (IC50 = 13,000 nM) and integrase (IC50 = 100,000 nM) supports its use as a starting scaffold for multi-target antiviral probe development [6]. Unlike most 3-aryl-4-hydroxycoumarins that show activity against only one target or neither, this compound provides a validated dual-engagement phenotype. Researchers optimizing non-peptidic HIV inhibitors can use this scaffold to explore structure–activity relationships at the C8 position while retaining the enolic 4-OH pharmacophore critical for aspartic acid residue interactions in the protease active site [7].

Solid-State Chemistry and Polymorph Screening Studies

The exceptional crystal structure—featuring four independent molecules per asymmetric unit (Z′=4) and four distinct π–π stacking interactions—makes this compound valuable for fundamental studies in crystal engineering, polymorphism, and solid-form screening [6]. The pronounced structural complexity arising from the C8-phenyl group is not observed in the simpler 3-aryl-4-hydroxycoumarin series, offering a unique model system for investigating the relationship between substituent topology and solid-state packing architecture [6].

Lipophilicity-Dependent Pharmacological Profiling

With an estimated cLogP of 4.6–5.0—approximately 30-fold higher than simple 3-phenyl-4-hydroxycoumarin—this compound is well-suited for studies examining the impact of lipophilicity on membrane permeability, cellular uptake, and tissue distribution of 4-hydroxycoumarin derivatives [6][7]. Its high lipophilicity also makes it a candidate for formulation development studies where logP-driven solubility challenges need to be addressed through excipient selection or prodrug strategies [6].

NCI-60 Anticancer Screening Follow-Up Studies

As an NSC-designated compound (NSC 251150), 4-hydroxy-3,8-diphenyl-2H-chromen-2-one has been evaluated in the NCI's anticancer screening program [6]. Researchers pursuing anticancer drug discovery with 4-hydroxycoumarin chemotypes can request archived NCI-60 screening data for this compound through the DTP Data Search portal, enabling retrospective analysis of its cytotoxicity profile across 60 human tumor cell lines and comparison with other NSC-series coumarin derivatives [7].

Quote Request

Request a Quote for 4-Hydroxy-3,8-diphenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.